3-bromo-2-fluoro-3H-pyridin-6-one
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Overview
Description
3-Bromo-2-fluoro-3H-pyridin-6-one is a heterocyclic compound that contains both bromine and fluorine atoms attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-2-fluoro-3H-pyridin-6-one can be achieved through several methods. One common approach involves the reaction of 3-bromo-2-nitropyridine with a fluorinating agent such as tetrabutylammonium fluoride (Bu₄NF) in dimethylformamide (DMF) at room temperature . Another method includes the diazotization of 2-amino-3-hydroxypyridine followed by fluorination .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-fluoro-3H-pyridin-6-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various alkylated or arylated derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.
Scientific Research Applications
3-Bromo-2-fluoro-3H-pyridin-6-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound is utilized in the development of pesticides and herbicides due to its biological activity.
Material Science: It is employed in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-bromo-2-fluoro-3H-pyridin-6-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-3-bromopyridine: Similar in structure but lacks the hydroxyl group.
3-Bromo-2-nitropyridine: Contains a nitro group instead of a fluorine atom.
2,3-Difluoropyridine: Contains two fluorine atoms instead of a bromine and a fluorine.
Uniqueness
3-Bromo-2-fluoro-3H-pyridin-6-one is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties such as increased reactivity and stability. This makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C5H3BrFNO |
---|---|
Molecular Weight |
191.99 g/mol |
IUPAC Name |
3-bromo-2-fluoro-3H-pyridin-6-one |
InChI |
InChI=1S/C5H3BrFNO/c6-3-1-2-4(9)8-5(3)7/h1-3H |
InChI Key |
NUKQEPXNGSXKBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N=C(C1Br)F |
Origin of Product |
United States |
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